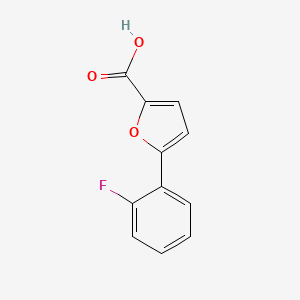

5-(2-Fluorophenyl)furan-2-carboxylic acid

Beschreibung

Historical Context of Furan (B31954) Derivatives in Drug Discovery

The journey of furan derivatives in medicine began with the discovery of the first furan derivative, 2-furoic acid, by Carl Wilhelm Scheele in 1780. However, it was the advent of the sulfa drugs and subsequent antibiotic research in the 20th century that brought furan-containing compounds into the pharmaceutical spotlight. A notable early example is Nitrofurantoin, a synthetic nitrofuran derivative introduced in the 1950s as an effective antibacterial agent for treating urinary tract infections. The success of Nitrofurantoin spurred further investigation into the therapeutic potential of the furan nucleus, leading to the development of a wide array of furan-based drugs with diverse biological activities. Over the decades, these have included treatments for bacterial, fungal, and parasitic infections, as well as compounds with anti-inflammatory and cardiovascular effects. This history underscores the furan ring's long-standing value as a foundational element in the creation of clinically significant medications.

The Furan Scaffold as a Privileged Structure in Bioactive Compounds

The furan ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a multitude of biologically active compounds. nih.gov Its five-membered aromatic structure, containing one oxygen atom, imparts a unique set of electronic and steric properties. The oxygen heteroatom adds polarity and the potential for hydrogen bonding, which can enhance the pharmacokinetic profile of a drug molecule, including solubility and bioavailability. hmdb.ca

The furan scaffold is also a bioisostere of the benzene ring, meaning it has a similar size and shape and can often substitute for a phenyl group to improve biological activity or reduce metabolic liabilities. chemicalbook.com The electron-rich nature of the furan ring allows it to participate in various interactions with biological targets like enzymes and receptors. sigmaaldrich.com Furthermore, the furan ring is readily amenable to chemical modification at multiple positions, providing a versatile platform for synthesizing diverse libraries of compounds to explore structure-activity relationships (SAR). This chemical tractability has enabled the incorporation of the furan moiety into drugs targeting a wide spectrum of diseases, including cancer, inflammation, and microbial infections. nih.govmdpi.com

Rationale for Fluorine Incorporation in Aromatic Systems within Drug Design

The introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacological profile.

One of the primary benefits of fluorination is the improvement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This can block sites of metabolic oxidation, prolonging the drug's half-life in the body.

Furthermore, the incorporation of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. The effect of fluorine on lipophilicity is context-dependent and can be strategically used to fine-tune this critical property. Fluorine's high electronegativity can also alter the acidity (pKa) of nearby functional groups, which can impact a drug's solubility and its binding affinity to the target protein. By forming specific interactions, such as hydrogen bonds or dipole-dipole interactions within the target's binding pocket, fluorine can lead to enhanced potency and selectivity.

Overview of Research Trajectories for 5-(2-Fluorophenyl)furan-2-carboxylic Acid

While extensive research dedicated solely to this compound is not widely available in public literature, its structural components suggest clear trajectories for its application in medicinal chemistry. The compound is primarily viewed as a valuable synthetic intermediate for the creation of more complex molecules with potential therapeutic activities.

Research on the broader class of 5-aryl-furan-2-carboxylic acids has shown promise in several areas. For instance, derivatives of this class are being investigated as potential antitubercular agents that target iron acquisition in Mycobacterium tuberculosis. mdpi.com Additionally, related compounds have demonstrated antibacterial activity against various pathogens, including drug-resistant strains. nih.gov The synthesis of a thioamide derivative, 4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine, indicates that the parent carboxylic acid is used as a starting material for generating new chemical entities for biological screening. researchgate.netpensoft.net

Given the established roles of its constituent parts, research involving this compound is likely to proceed along the following paths:

Antimicrobial Drug Discovery: Leveraging the known antibacterial and antifungal properties of the furan scaffold, this compound can be used to synthesize novel agents against a range of microbial pathogens.

Anticancer Agent Development: The furan ring is present in various anticancer compounds, and new derivatives could be explored for their ability to inhibit cancer cell proliferation.

Anti-inflammatory Research: Furan derivatives have also been associated with anti-inflammatory effects, suggesting a potential avenue for developing new treatments for inflammatory conditions.

The primary role of this compound in current research appears to be that of a sophisticated building block, enabling the exploration of new chemical space in the search for potent and selective therapeutic agents.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 353761-02-1 |

| Molecular Formula | C₁₁H₇FO₃ |

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | GRMHOKHCKXBRIB-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMHOKHCKXBRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352995 | |

| Record name | 5-(2-fluorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353761-02-1 | |

| Record name | 5-(2-fluorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenyl Furan 2 Carboxylic Acid

Strategies for the Construction of the 5-Arylfuran-2-carboxylic Acid Core

The fundamental framework of 5-arylfuran-2-carboxylic acids can be assembled through several key synthetic strategies, including powerful cross-coupling reactions, classical cyclization methods, and various functional group manipulations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Aryl-Furan Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl and heteroaryl compounds, offering a versatile and efficient means to form the crucial carbon-carbon bond between the furan (B31954) ring and the aryl group. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and tolerance of a wide range of functional groups.

This methodology typically involves the reaction of a furan derivative bearing a leaving group (such as a halogen) at the 5-position with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 5-arylfuran-2-carboxylic acid derivatives, a common precursor is a 5-halofuran-2-carboxylate ester.

A representative synthesis analogous to that of 5-(2-Fluorophenyl)furan-2-carboxylic acid is the preparation of methyl 5-(4-nitrophenyl)furan-2-carboxylate. In this procedure, methyl 5-bromofuran-2-carboxylate is coupled with (4-nitrophenyl)boronic acid. The reaction is catalyzed by bis(triphenylphosphine)palladium(II) dichloride in the presence of a sodium carbonate base in a 1,4-dioxane solvent system at elevated temperatures. The subsequent hydrolysis of the resulting ester furnishes the desired carboxylic acid.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Component | Reagent/Condition | Purpose |

| Furan Precursor | Methyl 5-bromofuran-2-carboxylate | Provides the furan-2-carboxylate core with a leaving group for coupling. |

| Aryl Source | (2-Fluorophenyl)boronic acid | Introduces the 2-fluorophenyl moiety. |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride or similar Pd(0) or Pd(II) complexes | Facilitates the cross-coupling reaction. |

| Base | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃) | Activates the boronic acid and neutralizes the acid formed during the reaction. |

| Solvent | 1,4-Dioxane, Toluene, or Dimethylformamide (DMF) | Provides a suitable medium for the reaction. |

| Temperature | Typically elevated temperatures (e.g., 90 °C) | Promotes the reaction rate. |

Cyclization Reactions for Furan Ring Formation from Precursors

The furan ring itself can be constructed through various cyclization reactions, with the Paal-Knorr synthesis being a classic and widely used method. This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan. To synthesize a 5-aryl-furan-2-carboxylic acid derivative via this route, a suitably substituted 1,4-dicarbonyl precursor is required.

The general mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal leads to the formation of the furan ring. The reaction is typically catalyzed by protic acids like sulfuric acid or hydrochloric acid, or by Lewis acids.

For the synthesis of this compound, a potential precursor would be a 1-(2-fluorophenyl)-1,4-dione derivative. The substituents on the dione would be chosen to allow for the subsequent introduction or presence of the carboxylic acid group at the 2-position of the furan ring.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the furan ring can be introduced through various functional group interconversions. A common strategy involves the oxidation of a precursor aldehyde. For instance, 5-(2-Fluorophenyl)furan-2-carbaldehyde can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, and the choice of reagent depends on the sensitivity of other functional groups in the molecule.

Another approach is the carboxylation of a 5-arylfuran intermediate. This can be achieved by first generating an organometallic species, such as a lithiated furan, at the 2-position, followed by quenching with carbon dioxide. For example, 2-(2-fluorophenyl)furan could be treated with a strong base like n-butyllithium to deprotonate the C2 position, and the resulting organolithium intermediate would then react with CO₂ to form the lithium salt of the carboxylic acid, which upon acidic workup yields this compound.

Furthermore, the hydrolysis of a nitrile or an ester group at the 2-position of the furan ring under acidic or basic conditions is a straightforward method to obtain the carboxylic acid.

Introduction of the 2-Fluorophenyl Moiety

The 2-fluorophenyl group can be incorporated into the furan structure either through regioselective fluorination techniques, which are less common for this specific purpose, or more practically, by using precursors that already contain the desired substituted aryl group.

Regioselective Fluorination Techniques

Direct regioselective fluorination of a pre-formed 5-phenylfuran-2-carboxylic acid to introduce a fluorine atom at the ortho-position of the phenyl ring is a challenging transformation. Such reactions often lack selectivity and can lead to a mixture of isomers. While modern fluorination methods have advanced significantly, their application to this specific substrate would require careful optimization.

Precursors Bearing the 2-Fluorophenyl Group

A more direct and widely employed strategy is to start with a precursor that already contains the 2-fluorophenyl moiety. This simplifies the synthesis and ensures the correct regiochemistry of the final product.

In the context of the synthetic methods described above:

For Suzuki-Miyaura coupling: The key precursor is 2-fluorophenylboronic acid . This commercially available or readily synthesized reagent is coupled with a 5-halofuran-2-carboxylate.

For Meerwein arylation: The synthesis starts with 2-fluoroaniline . This primary amine is converted to its corresponding diazonium salt, which then reacts with furan-2-carboxylic acid or its ester to introduce the 2-fluorophenyl group at the 5-position. A study on the synthesis of 5-arylfuran-2-carbaldehydes, which are precursors to the carboxylic acids, utilized the Meerwein reaction of various anilines with furfural.

For Paal-Knorr synthesis: A 1-(2-fluorophenyl)-1,4-dione would be the necessary precursor. The synthesis of such a dione would likely involve a Friedel-Crafts acylation or a similar reaction using a 2-fluorophenyl derivative.

Table 2: Key Precursors for the Introduction of the 2-Fluorophenyl Moiety

| Synthetic Method | Key Precursor | Role in the Reaction |

| Suzuki-Miyaura Coupling | 2-Fluorophenylboronic acid | Provides the 2-fluorophenyl group for cross-coupling. |

| Meerwein Arylation | 2-Fluoroaniline | Converted to a diazonium salt to act as the arylating agent. |

| Paal-Knorr Synthesis | 1-(2-Fluorophenyl)-1,4-dione derivative | Serves as the backbone for the cyclization to form the furan ring with the desired aryl substituent. |

Derivatization Strategies of this compound

The structural modification of this compound is centered on several key strategies that allow for the systematic alteration of the molecule's functionality. These strategies include the conversion of the carboxylic acid into esters and amides, chemical modification of the heterocyclic furan core, introduction of new substituents onto the phenyl ring, and replacement of the carboxylic acid with bioisosteric groups to modulate properties like acidity and lipophilicity.

The carboxylic acid group of this compound can be readily converted into a variety of ester analogues through standard esterification protocols. These methods are well-established in organic synthesis for aryl carboxylic acids.

Common synthetic routes to ester analogues include:

Fischer-Speier Esterification : This acid-catalyzed reaction involves heating the carboxylic acid with an excess of a chosen alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium is typically driven towards the product by removing water or using the alcohol as the solvent.

Alkylation of Carboxylate Salts : The carboxylic acid can first be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to yield the ester. This method is particularly useful for introducing more complex or sensitive alkyl groups.

Acyl Chloride Intermediate : A highly effective method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting 5-(2-fluorophenyl)furan-2-carbonyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. fishersci.co.uk This approach is often high-yielding and proceeds under mild conditions. A similar strategy has been successfully used in the synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate. mdpi.com

These methodologies allow for the synthesis of a wide array of esters, such as methyl, ethyl, benzyl, and other alkyl or aryl esters, enabling fine-tuning of the compound's steric and electronic properties.

The synthesis of amide derivatives from this compound is a crucial transformation, typically achieved by coupling the carboxylic acid with a primary or secondary amine. luxembourg-bio.com This reaction generally requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. luxembourg-bio.com

Two primary strategies are employed for this purpose:

Conversion to Acyl Chloride : As with ester synthesis, the carboxylic acid can be converted to the highly reactive 5-(2-fluorophenyl)furan-2-carbonyl chloride. This intermediate readily reacts with a wide range of amine nucleophiles at room temperature to form the corresponding amide. fishersci.co.uk This method was employed for the synthesis of 4-(5-aryl-2-furoyl)morpholines, where 5-arylfuran-2-carboxylic acids were first converted to their acyl chlorides and subsequently reacted with morpholine. pensoft.net

Use of Coupling Reagents : A more direct approach involves the use of peptide coupling reagents that activate the carboxylic acid in situ. luxembourg-bio.com This method avoids the isolation of the harsh acyl chloride intermediate and is compatible with a broader range of functional groups. A multitude of such reagents are available, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization. fishersci.co.ukluxembourg-bio.com

The choice of coupling reagent is critical for efficient amide bond formation. The reaction mechanism generally involves the formation of a highly active ester or a similar intermediate that is readily attacked by the amine. fishersci.co.uk

| Reagent Class | Examples | Common Additives | Mechanism/Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Forms a reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com Additives are used to suppress racemization and improve yields. luxembourg-bio.com The urea byproduct from DCC can be difficult to remove. luxembourg-bio.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Generates an active ester intermediate, known for high efficiency and low racemization. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, Triethylamine | Reacts with the carboxylic acid to form an active OAt/OBt ester, which then reacts with the amine. luxembourg-bio.com These are among the most effective and commonly used coupling reagents. |

| Other Reagents | CDI (1,1'-Carbonyldiimidazole), T3P (Propylphosphonic Anhydride) | - | CDI forms an acylimidazolide intermediate. T3P is a versatile reagent known for its high reactivity and clean workup. |

Further functionalization of the furan ring at the C-3 and C-4 positions of this compound presents a synthetic challenge. The furan ring is an electron-rich heterocycle, generally susceptible to electrophilic substitution. However, the reactivity and regioselectivity are strongly influenced by the existing substituents.

The C-5 position is occupied by the 2-fluorophenyl group, and the C-2 position bears the electron-withdrawing and deactivating carboxylic acid group. In electrophilic aromatic substitution reactions on furan systems, the C-5 (α) position is the most reactive, followed by the C-3 (β) position. Since the C-5 position is already substituted, any electrophilic attack would be directed to the remaining open positions. The deactivating nature of the C-2 carboxylate group would significantly reduce the nucleophilicity of the furan ring, making electrophilic substitution reactions difficult to achieve. The substitution would be predicted to occur preferentially at the C-4 position, which is meta to the deactivating carboxyl group and less sterically hindered than the C-3 position.

Introducing additional substituents onto the existing 2-fluorophenyl ring of the title compound via late-stage functionalization is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the benzene ring—the fluorine atom and the furan-2-carboxylic acid moiety—determine the position of any new incoming group.

Fluorine : As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating towards electrophilic substitution due to its inductive effect.

5-(Furan-2-carboxylic acid) group : This is a bulky substituent, which will exert significant steric hindrance, particularly at the C-3 position (ortho to the point of attachment).

In medicinal chemistry, the replacement of a carboxylic acid group with a bioisostere—a functional group with similar physical or chemical properties that elicits a similar biological response—is a common strategy to improve pharmacokinetic properties. semanticscholar.org For this compound, several non-classical bioisosteres can be synthesized to mimic the acidic proton and hydrogen-bonding capabilities of the carboxyl group while altering properties like pKa, lipophilicity, and metabolic stability. rug.nl

Conversion to a Nitrile : The carboxylic acid is first converted to a primary amide (see Section 2.3.2). The amide is then dehydrated using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride to yield the corresponding 5-(2-fluorophenyl)furan-2-carbonitrile.

[3+2] Cycloaddition : The nitrile undergoes a [3+2] cycloaddition reaction with an azide source. Common reagents include sodium azide (NaN₃) with a Lewis acid catalyst or trimethylsilyl azide (TMSN₃). d-nb.info This step constructs the tetrazole ring, yielding 5-(5-(2-fluorophenyl)furan-2-yl)-1H-tetrazole.

Acyl Sulfonamides : Acyl sulfonamides are another important class of carboxylic acid bioisosteres. semanticscholar.org They generally have a higher pKa than carboxylic acids but are effective hydrogen bond donors. acs.org Their synthesis involves forming an amide-like bond between the carboxylic acid and a sulfonamide. A common route is the activation of this compound with a coupling reagent (as described in Section 2.3.2), followed by reaction with a primary sulfonamide, such as methanesulfonamide. rsc.org

| Bioisostere | Typical Structure | Key Properties & Rationale | General Synthetic Approach |

|---|---|---|---|

| 5-Substituted-1H-tetrazole | R-CN₄H | Similar pKa to carboxylic acid (≈4.5–4.9). rug.nl Metabolically stable and capable of forming multiple hydrogen bonds. acs.org Considered a non-classical bioisostere. d-nb.info | Dehydration of primary amide to a nitrile, followed by cycloaddition with an azide (e.g., NaN₃, TMSN₃). d-nb.info |

| Acyl Sulfonamide | R-CO-NH-SO₂R' | Acidic N-H proton. Increased lipophilicity and metabolic stability compared to carboxylic acids. semanticscholar.org | Coupling of the carboxylic acid with a primary sulfonamide (e.g., methanesulfonamide) using standard amide coupling reagents. rsc.org |

| Hydroxamic Acid | R-CO-NH-OH | Can act as a chelating group for metal ions. Possesses an acidic proton. | Coupling of the carboxylic acid (or its activated form, e.g., acyl chloride) with hydroxylamine. |

Purity Assessment and Characterization Techniques in Synthetic Studies

The synthesis of this compound and its derivatives requires rigorous purification and characterization to confirm the chemical structure and assess purity. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Purification Methods :

Recrystallization : This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org

Column Chromatography : Flash column chromatography is extensively used for the purification of reaction products. mdpi.com It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent system) is passed through it.

Preparative Thin-Layer Chromatography (TLC) : For smaller scale purifications, preparative TLC can be used to isolate products from a reaction mixture.

Extraction : Liquid-liquid extraction is a standard workup procedure used to separate the desired product from unreacted starting materials, catalysts, and byproducts based on their solubility in different immiscible liquid phases (e.g., an organic solvent and an aqueous solution). mdpi.com

Characterization and Purity Assessment : The identity and purity of synthesized compounds are confirmed using a suite of analytical techniques.

| Technique | Abbreviation | Purpose and Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the molecular structure. 1H NMR confirms the presence and connectivity of hydrogen atoms, while 13C NMR provides information on the carbon skeleton. mdpi.comdtic.milresearchgate.net The purity can be estimated from the integration of signals in the 1H NMR spectrum. mdpi.com |

| Mass Spectrometry | MS / HRMS | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental formula of the molecule. mdpi.com |

| Elemental Analysis | EA | Measures the percentage composition of elements (C, H, N, S, etc.) in a compound. The experimental values are compared to the theoretical values calculated from the molecular formula to confirm purity and composition. pensoft.net |

| Infrared Spectroscopy | IR | Identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies (e.g., C=O stretch for the carboxylic acid, C-F stretch). |

| Melting Point Analysis | M.P. | A sharp melting point range for a crystalline solid is an indicator of high purity. Impurities typically cause melting point depression and broadening. pensoft.net |

| Thin-Layer Chromatography | TLC | Used to monitor the progress of a reaction and as a preliminary check of product purity. A pure compound should ideally appear as a single spot. mdpi.com |

Biological Activity Profiling and Pharmacological Investigations of 5 2 Fluorophenyl Furan 2 Carboxylic Acid Derivatives

Evaluation of Anticancer Activity

The quest for more effective and selective anticancer agents has led to the exploration of various chemical scaffolds, with furan-containing compounds showing notable promise. Derivatives of 5-(2-Fluorophenyl)furan-2-carboxylic acid have been synthesized and evaluated for their ability to combat cancer through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of key oncogenic proteins, and induction of programmed cell death.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic potential of furan-based derivatives has been demonstrated across a range of human cancer cell lines. In vitro assays are fundamental in the preliminary screening of anticancer compounds, providing crucial data on their potency and selectivity.

One study investigated the cytotoxic effects of a series of novel furan-based compounds against the MCF-7 breast cancer cell line using a conventional MTT assay. Among the synthesized derivatives, two compounds, a pyridine (B92270) carbohydrazide (B1668358) (compound 4) and an N-phenyl triazinone (compound 7), exhibited significant cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Further evaluation against the normal breast cell line MCF-10A revealed higher IC50 values, suggesting a degree of selectivity for the cancer cells. The selectivity index for these compounds was found to be 7.33 and 7.47 times higher for MCF-7 cells, respectively, indicating their potential as selective cytotoxic agents. nih.gov

Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share a fluorophenyl moiety, also demonstrated notable cytotoxicity. Compounds with a nitro substituent showed a higher cytotoxic effect against the PC3 prostate carcinoma cell line, with IC50 values of 52 µM and 80 µM for two of the derivatives. psu.edu

In Vitro Cytotoxicity of Furan (B31954) Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyridine carbohydrazide derivative (4) | MCF-7 (Breast) | 4.06 |

| N-phenyl triazinone derivative (7) | MCF-7 (Breast) | 2.96 |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 |

Investigation of Specific Molecular Targets in Oncogenesis (e.g., MDM2 inhibitors)

A key strategy in modern cancer therapy is the targeted inhibition of proteins that are crucial for tumor growth and survival. The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function, leading to cancer cell death.

Research has led to the discovery of spirooxindole derivatives as potent MDM2 inhibitors. One such inhibitor, which features a 3-chloro-2-fluorophenyl group that mimics the interaction of the 2-fluorophenyl moiety, has shown high affinity for MDM2. nih.gov Extensive structure-activity relationship (SAR) studies on this class of compounds led to the discovery of a potent and orally active MDM2 inhibitor, AA-115/APG-115, which exhibits a very high affinity to MDM2 with a Ki of less than 1 nM. nih.gov This compound demonstrated potent cellular activity and an excellent oral pharmacokinetic profile. nih.gov The design of these inhibitors often involves creating a scaffold that can effectively mimic the binding of p53 to MDM2, thereby disrupting their interaction.

Mechanistic Studies of Apoptosis Induction or Cell Cycle Arrest

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in tumor cells. Derivatives of this compound have been shown to trigger this cell death pathway.

Studies on certain furan-based derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, two cytotoxic furan derivatives were found to cause cell cycle disruption at the G2/M phase. nih.gov Further analysis through annexin (B1180172) V/PI staining confirmed that cell death occurred via an apoptotic cascade. nih.gov The intrinsic mitochondrial mechanism of apoptosis was implicated, with an observed increase in the levels of p53 and Bax and a decrease in the level of Bcl-2. nih.gov

In another study, thiazolidinone derivatives containing a furan moiety were synthesized and evaluated. One of the more potent compounds was shown to be more cytotoxic and capable of inducing apoptosis, as suggested by LDH assay, flow cytometric analysis, and DNA fragmentation. nih.gov The mechanism of apoptosis induction can be complex, often involving the activation of a cascade of enzymes called caspases, which are central to the execution of programmed cell death. researchgate.netnih.gov

Antiproliferative Effects in Tumoral Models

Beyond initial cytotoxicity screenings, it is crucial to assess the antiproliferative activity of compounds, which refers to their ability to inhibit the growth and proliferation of tumor cells over time. Several derivatives of furan-2-carboxylic acid have demonstrated significant antiproliferative effects.

Thiazolidinone compounds incorporating a furan moiety have been shown to exhibit moderate to strong antiproliferative activity in a dose-dependent and cell cycle stage-dependent manner in human leukemia cell lines. nih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (5-HMF), a related furan derivative, has displayed notable antiproliferative activity, particularly against human melanoma A375 cells, by inducing apoptosis and G0/G1 cell cycle arrest. researchgate.netnih.gov The broad applicability of these findings is supported by studies on other heterocyclic systems, where derivatives have shown potent anti-proliferative activity against a wide array of tumor cell lines. nih.gov

Assessment of Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent development of new antimicrobial agents. Furan derivatives have been investigated for their potential to address this challenge, with studies demonstrating their efficacy against a variety of pathogenic bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial spectrum of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study focusing on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which included a derivative with a 2-fluorophenyl substituent, demonstrated good antibacterial activity against several Gram-positive bacteria. This included multidrug-resistant clinical isolates such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). The minimum inhibitory concentration (MIC) values for the most potent compounds were in the range of 2–4 µg/mL. nih.gov

However, the same study reported that none of the synthesized compounds showed inhibitory activity against the Gram-negative strain Escherichia coli at the tested concentrations. nih.gov In contrast, other research on different furan-2-carboxamide derivatives has shown significant inhibition against various bacterial and fungal strains, including Gram-negative bacteria. mdpi.com For instance, certain 5-fluorouracil (B62378) derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that the antibacterial spectrum of furan derivatives can be significantly influenced by the specific substitutions on the core structure.

Antibacterial Activity of a this compound Derivative (Compound 4c)

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| S. aureus RN 4220 | Gram-positive | 4 |

| S. aureus KCTC 503 | Gram-positive | 4 |

| MRSA CCARM 3167 | Gram-positive (Resistant) | 2 |

| MRSA CCARM 3506 | Gram-positive (Resistant) | 2 |

| QRSA CCARM 3505 | Gram-positive (Resistant) | 2 |

| QRSA CCARM 3519 | Gram-positive (Resistant) | 2 |

| E. coli 1356 | Gram-negative | >64 |

Data from a study on (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov

Antifungal Properties against Pathogenic Fungi

Derivatives of 5-arylfuran-2-carboxylic acid have been investigated for their potential to combat pathogenic fungi, particularly Candida species, which are a common cause of opportunistic infections. In one study, a series of 5-arylfuran-2-carboxamide derivatives were synthesized and evaluated for their antifungal efficacy against various Candida strains, including Candida albicans, Candida glabrata, and Candida parapsilosis. aaup.edu One of the most active compounds identified was N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, which demonstrated notable fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. aaup.edu The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane's structural integrity. aaup.edu

Another class of related compounds, nitrofuran derivatives, has also shown broad-spectrum antifungal activity. mdpi.com These compounds have been tested against a range of fungal species, exhibiting inhibitory activity with a fungicide and fungistatic profile. mdpi.com The minimum inhibitory concentration (MIC) values for the most potent nitrofuran compounds ranged from 0.48 µg/mL to 3.9 µg/mL against various pathogenic fungi. mdpi.com

Table 1: Antifungal Activity of Selected 5-Arylfuran-2-Carboxamide and Nitrofuran Derivatives

| Compound/Derivative | Fungal Species | MIC (mg/mL) | Reference |

|---|---|---|---|

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. glabrata | 0.062–0.125 | aaup.edu |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. parapsilosis | 0.125–0.250 | aaup.edu |

| Potent Nitrofuran Derivatives | H. capsulatum | 0.00048 | mdpi.com |

| Potent Nitrofuran Derivatives | P. brasiliensis | 0.00048 | mdpi.com |

| Potent Nitrofuran Derivatives | Candida and Cryptococcus neoformans | 0.0039 | mdpi.com |

Antitubercular Activity and Inhibition of Mycobacterium tuberculosis Enzymes (e.g., MbtI)

The furan scaffold is a recurring feature in the development of antitubercular agents. nih.gov Specifically, derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as promising therapeutics that target the iron acquisition machinery of Mycobacterium tuberculosis. nih.gov One of the key enzymes in this pathway is the salicylate (B1505791) synthase MbtI, which is essential for the biosynthesis of mycobactins, the siderophores of M. tuberculosis. nih.gov

Researchers have designed and synthesized novel 5-phenylfuran-2-carboxylic acid derivatives that act as potent inhibitors of MbtI. nih.gov Structure-guided optimization has led to the discovery of compounds like 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, which exhibits strong inhibition of MbtI with an IC50 value of 11.2 μM and a promising in vitro antitubercular activity (MIC99 = 32 μM against M. bovis BCG). nih.gov Another promising candidate demonstrated a Ki of 8.8 µM against MbtI and an antimycobacterial activity with a MIC99 of 250 µM. nih.gov These findings underscore the potential of this class of compounds to be developed into novel antitubercular drugs with a targeted mechanism of action. nih.govnih.gov

Table 2: Antitubercular Activity of 5-Phenylfuran-2-Carboxylic Acid Derivatives against MbtI

| Compound/Derivative | Inhibition Constant (Ki) | IC50 | MIC99 | Reference |

|---|---|---|---|---|

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | - | 11.2 µM | 32 µM (M. bovis BCG) | nih.gov |

| Optimized 5-phenylfuran-2-carboxylic acid derivative | 8.8 µM | - | 250 µM | nih.gov |

Antiviral Potential

The antiviral properties of compounds related to this compound have also been explored. For instance, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones, which incorporate a phenyl carboxylic acid moiety, were synthesized and evaluated for their in vitro antiviral activity. One of the derivatives, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, demonstrated distinct antiviral activity against Herpes simplex virus (HSV-1 and HSV-2) and vaccinia virus, with an IC50 of 12 μg/ml for all three viruses. nih.gov

Table 3: Antiviral Activity of a Phenyl Carboxylic Acid-Containing Quinazolinone Derivative

| Compound/Derivative | Virus | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | HSV-1 | 12 | nih.gov |

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | HSV-2 | 12 | nih.gov |

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | Vaccinia Virus | 12 | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of furan-containing compounds has been a subject of interest. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insights into their potential anti-inflammatory effects. For example, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares a substituted phenyl and a carboxylic acid moiety, was evaluated for its anti-inflammatory and immunomodulatory effects. mdpi.com In a carrageenan-induced paw edema model in rats, this compound exhibited potent anti-inflammatory activity, particularly after repeated dosing. mdpi.com

Other Biological Activities Explored

Derivatives of 5-phenyl-2-furan carboxylic acid have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade. sci-hub.se In one study, a series of these derivatives were designed and synthesized, with some compounds exhibiting considerable inhibitory activity against PDE4B. One of the standout compounds demonstrated an IC50 value of 1.4 µM against PDE4, which was lower than the parent compound, rolipram (B1679513) (IC50 of 2.0 µM). sci-hub.se

Certain furan carboxylic acid derivatives have shown potential in modulating lipid levels. For instance, 5-(tetradecyloxy)-2-furancarboxylic acid was found to lower blood lipids and inhibit fatty acid synthesis. nih.gov This compound represents a novel class of hypolipidemic agents. nih.gov In other studies, N-(benzoylphenyl)-carboxamide derivatives have been investigated for their in vivo hypolipidemic effects in Triton WR-1339-induced hyperlipidemic rats. aaup.edu Some of these compounds significantly lowered elevated plasma levels of triglycerides and total cholesterol. aaup.edu

Central Nervous System (CNS) Related Activities (e.g., antidepressant, anxiolytic)

No specific studies investigating the antidepressant or anxiolytic properties of this compound were identified. Research into the CNS effects of structurally similar compounds is ongoing, but direct evidence for this particular molecule is not currently available.

Analgesic and Antioxidant Activities

Similarly, there is a lack of specific published research on the analgesic and antioxidant activities of this compound. The broader class of furan-containing compounds has been a subject of interest in medicinal chemistry for these and other properties; however, extrapolation of these activities to the specific title compound is not possible without direct experimental evidence.

Due to the absence of specific research findings, no data tables can be generated for the CNS, analgesic, or antioxidant activities of this compound.

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Pharmacophoric Features within the 5-(2-Fluorophenyl)furan-2-carboxylic Acid Scaffold

The fundamental structure of 5-phenylfuran-2-carboxylic acid serves as a critical pharmacophore for various biological targets, including enzymes involved in mycobacterial iron acquisition. nih.govmdpi.com The key features of this scaffold are essential for its inhibitory potential.

The core structure consists of a furan-2-carboxylic acid moiety linked to a phenyl ring at the C-5 position. This arrangement creates a largely planar, conjugated system. X-ray crystallography studies on analogous compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, have shown that the angle between the furan (B31954) and phenyl rings is minimal, allowing for extensive electron delocalization across the entire molecule. mdpi.com This extended π-system is crucial for establishing interactions, such as π-π stacking, within a target's active site.

The carboxylic acid group at the C-2 position of the furan ring is another vital pharmacophoric element. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, or to exist as a carboxylate anion that can form strong ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) or coordinate with metal ions in the enzyme's active site. mdpi.com The furan ring itself is considered essential for activity, with studies on related compounds demonstrating its importance as a core structural element. mdpi.com

Role of the Fluorine Atom in Modulating Biological Activity and Target Selectivity

The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

Fluorine is the most electronegative element, and its presence as a substituent on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect can significantly alter the acidity (pKa) of the carboxylic acid group. Generally, electron-withdrawing groups increase the acidity of a nearby carboxylic acid, which can enhance its ability to form ionic bonds or hydrogen bonds at physiological pH. Furthermore, replacing a hydrogen atom with fluorine can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes and access hydrophobic pockets within a target protein. Fluorination can also block sites susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action.

Positional Isomerism of Fluorine on the Phenyl Ring (e.g., ortho- vs. meta- vs. para-fluorophenyl)

While direct comparative studies on the positional isomers of 5-(fluorophenyl)furan-2-carboxylic acid are not extensively documented, the influence of the fluorine atom's position can be inferred from its electronic effects and studies on related scaffolds.

Ortho-position (as in the title compound): The fluorine atom at the C-2 position exerts its strongest inductive (-I) effect due to its proximity to the furan ring linkage. This can influence the electron density of the entire scaffold. Additionally, the ortho-substituent can induce a specific dihedral angle (twist) between the phenyl and furan rings. This fixed conformation might be optimal for fitting into a specific binding site, thereby enhancing potency and selectivity.

Para-position: A fluorine atom at the C-4 position exerts both an inductive effect (-I) and a weak resonance (+M) effect. This position is often favored in drug design to block metabolic hydroxylation of the phenyl ring. Studies on other inhibitor classes have shown that para-substitution with electron-withdrawing groups can lead to increased potency.

The optimal positioning of the fluorine atom is target-dependent, as it relies on the specific topology and electrostatic environment of the receptor's binding pocket.

Influence of Fluorine on Ligand-Receptor Interactions

The fluorine atom can participate in several types of non-covalent interactions that enhance ligand-receptor binding affinity:

Hydrogen Bonds: The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with suitable donor groups in the receptor.

Halogen Bonds: In some contexts, the fluorine atom can participate in halogen bonding, an interaction between an electrophilic region on the halogen and a nucleophilic site on the receptor.

Dipole-Dipole Interactions: The strong C-F bond possesses a significant dipole moment, which can engage in favorable electrostatic interactions with polar regions of the binding site.

Hydrophobic Interactions: Fluorine substitution increases local lipophilicity, promoting favorable interactions with hydrophobic amino acid residues such as leucine, valine, and phenylalanine.

Impact of Substituents on the Phenyl Ring (e.g., electron-donating vs. electron-withdrawing groups)

The nature and position of other substituents on the phenyl ring profoundly impact the biological activity of the 5-phenylfuran-2-carboxylic acid scaffold. Structure-activity relationship studies on inhibitors of enzymes like M. tuberculosis MbtI have provided valuable insights.

Generally, the presence of electron-withdrawing groups (EWGs) on the phenyl ring tends to be favorable for activity. These groups can enhance the molecule's interaction with the target enzyme. For instance, analogs bearing cyano (-CN) and trifluoromethyl (-CF₃) groups, which are potent EWGs, have demonstrated significant inhibitory activity. mdpi.com The relocation of a trifluoromethyl group to avoid steric clashes with an adjacent cyano group was shown to maintain or even improve activity, highlighting the importance of both electronic effects and steric compatibility. mdpi.com

Conversely, the introduction of electron-donating groups (EDGs) can have varied effects. In some related series, EDGs like methyl or methoxy (B1213986) groups did not improve or sometimes decreased activity compared to analogs with EWGs. The specific impact depends on the electronic requirements and the shape of the target's binding pocket.

| Compound | Phenyl Ring Substituent(s) | Substituent Type | Observed Activity (Example Target: MbtI) | Reference |

|---|---|---|---|---|

| 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 3-CN, 5-CF₃ | Electron-Withdrawing | Potent Inhibitor (IC₅₀ ≈ 15 µM) | mdpi.com |

| 5-(2,4-bis(Trifluoromethyl)phenyl)furan-2-carboxylic acid | 2,4-(CF₃)₂ | Electron-Withdrawing | Potent Inhibitor (IC₅₀ ≈ 13 µM) | mdpi.com |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 4-NO₂ | Electron-Withdrawing | Identified as a potent antitubercular agent | mdpi.com |

Effects of Modifications on the Furan Ring System

The furan ring is generally considered an essential part of the pharmacophore, but modifications to its structure can be explored to fine-tune activity. mdpi.com

Substitutions at C-3 and C-4 Positions

The C-3 and C-4 positions of the furan ring are less explored sites for substitution compared to the C-2 and C-5 positions. There is limited direct SAR data for substitutions at these positions on the this compound scaffold. However, research on related furan and furanone structures indicates that these positions are synthetically accessible and that substitution can influence biological activity.

For example, the synthesis of 3,4-diphenyl and 3,4-dihalo furanone derivatives has been reported, with these compounds showing various biological activities. nih.govmdpi.com These examples suggest that the C-3 and C-4 positions can tolerate substituents. Introducing small, non-bulky groups such as halogens (e.g., Cl, Br) or methyl groups at these positions could be a viable strategy to probe the steric and electronic tolerance of a target's binding site. Such substitutions would alter the electronic distribution within the furan ring and could introduce new points of interaction or sterically orient the C-5 phenyl group, potentially leading to improved affinity or selectivity. This remains an area ripe for future investigation in the rational design of new analogs based on this scaffold.

Ring Fusion or Bioisosteric Replacement of the Furan Ring

In the context of this compound and its analogs, the central furan ring is a critical structural motif that dictates the spatial arrangement of the phenyl and carboxylic acid groups. Altering this core can lead to significant changes in biological activity, metabolic stability, and physicochemical properties. Medicinal chemists often explore ring fusion and bioisosteric replacement to optimize these parameters.

Ring Fusion: This strategy involves fusing another ring system to the furan core to create a more rigid, bicyclic scaffold. For instance, creating a benzofuran (B130515) system can lock the molecule into a specific conformation, which may enhance its binding affinity to a biological target. mdpi.com The fusion can also alter the electronic properties of the ring system and introduce new points for substitution.

Bioisosteric Replacement: Bioisosterism involves substituting the furan ring with other five- or six-membered heterocyclic rings that have similar steric and electronic properties. cambridgemedchemconsulting.com This is a common strategy to improve metabolic stability, as furans can sometimes be susceptible to oxidative metabolism. cambridgemedchemconsulting.com Thiophene is a classic bioisostere for furan. For example, studies on 5-phenylthiophene-3-carboxylic acid derivatives, which are structurally analogous to the 5-phenylfuran-2-carboxylic acid scaffold, have been conducted to develop new antirheumatic agents. nih.gov Other potential heterocyclic replacements for the furan ring are listed in the table below.

| Original Ring | Potential Bioisosteric Replacements | Rationale for Replacement |

| Furan | Thiophene, Thiazole, Pyrazole, Pyridine (B92270) | To improve metabolic stability, alter electronic distribution, modify hydrogen bonding capacity, and explore new intellectual property. cambridgemedchemconsulting.com |

These modifications are a key component of rational drug design, allowing for the fine-tuning of a molecule's properties to achieve a desired biological effect. The choice of replacement depends heavily on the specific target and the desired property improvements.

Significance of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the furan ring is a pivotal functional group, often acting as a key pharmacophore that interacts with biological targets.

The acidic nature of the carboxylic acid is frequently crucial for its biological function. At physiological pH (around 7.4), the carboxylic acid group (with a typical pKa of ~3-5) will be predominantly deprotonated, forming a negatively charged carboxylate anion. nih.govacs.org This anionic charge is often essential for forming strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, in the binding site of a protein or enzyme. hyphadiscovery.com For the class of 5-phenyl-furan-2-carboxylic acids, this interaction can be a primary driver of their therapeutic action, anchoring the molecule to its target. mdpi.com The delocalization of electrons across the carboxylate group contributes to its ability to engage in these high-energy interactions. mdpi.com

While essential for activity, the carboxylic acid group can also introduce undesirable properties, such as poor membrane permeability, rapid metabolism via acyl glucuronidation, and potential for off-target toxicity. hyphadiscovery.comdrughunter.com Therefore, replacing it with a suitable bioisostere is a widely used strategy in medicinal chemistry to mitigate these issues while preserving the key binding interactions. drughunter.com A successful bioisostere should mimic the acidic character and geometry of the carboxylic acid. drughunter.com

Common bioisosteric replacements can be categorized as ionized or neutral.

Ionized Bioisosteres: These groups are also acidic and carry a negative charge at physiological pH. The tetrazole ring is a classic example, as its acidity is comparable to that of a carboxylic acid. drughunter.comnih.gov In some cases, replacing a carboxylic acid with a tetrazole has led to a significant increase in potency, attributed to the different geometry and positioning of the acidic proton. drughunter.comnih.gov Other ionized bioisosteres include N-acylsulfonamides and isooxazolols. hyphadiscovery.com

Neutral Bioisosteres: In some cases, the acidic nature can be replaced by functional groups that are strong hydrogen bond donors and acceptors, without being formally charged. hyphadiscovery.com Fluorinated alcohols and phenols have been explored for this purpose. nih.gov These neutral replacements can be particularly useful for improving penetration into the central nervous system. hyphadiscovery.com

The table below summarizes common bioisosteric replacements for the carboxylic acid group.

| Bioisostere Type | Example(s) | Key Properties and Rationale |

| Ionized | Tetrazole, Acylsulfonamide, Hydroxamic Acid, Squaric Acid | Mimics the anionic charge of the carboxylate; can alter pKa and geometry to optimize receptor binding. hyphadiscovery.comdrughunter.com |

| Neutral | Hydroxyisoxazole, Acylcyanamide, Fluorinated Alcohols | Acts as a hydrogen bond donor/acceptor; may improve cell permeability and metabolic stability. hyphadiscovery.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in rational drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrug.nl For a class of compounds like 5-aryl-furan-2-carboxylic acids, QSAR models can predict the activity of newly designed analogs before they are synthesized, thus saving time and resources.

Although specific QSAR studies focused solely on this compound are not extensively detailed in the public literature, the methodology is broadly applicable. Such a study would involve synthesizing a series of analogs with variations in substituents on both the phenyl and furan rings. The biological activity of these compounds would be measured, and this data would be correlated with various calculated physicochemical parameters, known as molecular descriptors. nih.gov

Examples of descriptors used in QSAR models for similar heterocyclic compounds include:

Electronic Descriptors: Hammett constants, dipole moment, atomic charges (reflecting the electron-donating or -withdrawing nature of substituents).

Steric Descriptors: Molar refractivity, van der Waals radii (describing the size and shape of the molecule).

Hydrophobic Descriptors: Partition coefficient (LogP) or distribution coefficient (LogD) (quantifying the lipophilicity of the molecule).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecular skeleton.

By applying statistical methods like multiple linear regression or partial least squares, a QSAR equation is generated. This model can then be used to predict the activity of virtual compounds and guide the design of more potent molecules. For instance, a QSAR study on furan-3-carboxamides successfully found a correlation between the physicochemical parameters of the compounds and their antimicrobial activity. nih.gov

Mechanistic Insights and Molecular Interactions

Identification of Biological Targets and Pathways

Research into the biological activity of 5-phenyl-furan-2-carboxylic acids has identified a key molecular target within Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. The primary biological target for this class of compounds is the salicylate (B1505791) synthase MbtI. mdpi.com MbtI is a crucial enzyme in the mycobacterial iron acquisition pathway. mdpi.com It catalyzes the conversion of chorismate to salicylate, a necessary precursor for the synthesis of all mycobacterial siderophores, which are essential for scavenging iron from the host environment. mdpi.com

The furan (B31954) scaffold is a common feature in a number of antitubercular drugs, and various 2,5-substituted furans have been identified as inhibitors of several mycobacterial enzymes. mdpi.com The inhibition of MbtI by 5-phenylfuran-2-carboxylic acid derivatives represents a targeted anti-virulence strategy, as it disrupts a pathway essential for the pathogen's survival and establishment of infection within the host, while the enzyme itself is absent in humans. mdpi.comnih.gov This targeted approach offers the potential for high selectivity and reduced host toxicity.

Studies on a range of 5-phenylfuran-2-carboxylic acid analogs have consistently demonstrated their inhibitory activity against MbtI, confirming it as the principal target. mdpi.comnih.gov Structure-activity relationship (SAR) studies have underscored the importance of the furan core in this inhibitory action. mdpi.com

Binding Modes and Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions)

While a crystal structure of 5-(2-Fluorophenyl)furan-2-carboxylic acid complexed with its target is not yet available, molecular modeling and studies of related compounds have provided insights into its likely binding mode within the MbtI active site. The binding is thought to be stabilized by a combination of hydrogen bonds and hydrophobic interactions.

Based on the analysis of a co-crystal structure of MbtI with a related furan-based inhibitor, 5-(3-carboxyphenyl)furan-2-carboxylic acid, the enzyme adopts a "closed" conformation upon ligand binding, which allows for a comprehensive view of the active site. nih.gov It is hypothesized that the carboxylic acid moiety on the furan ring is crucial for the interaction, likely forming hydrogen bonds with key residues in the active site. The phenyl ring and its substituents are positioned within a hydrophobic pocket of the enzyme.

For the broader class of 5-phenylfuran-2-carboxylic acid derivatives, the following interactions are considered significant:

Hydrogen Bonding: The carboxylic acid group is essential for activity and is predicted to form critical hydrogen bonds with the protein backbone or side-chain residues within the active site.

Hydrophobic Interactions: The phenyl ring of the ligand typically occupies a hydrophobic pocket, and substitutions on this ring can modulate the potency of the inhibitor by influencing these interactions. The fluorine atom in the ortho position of this compound is expected to influence the electronic properties and conformation of the phenyl ring, thereby affecting its interactions within this pocket.

The table below summarizes the inhibitory activities of several 5-phenylfuran-2-carboxylic acid derivatives against MbtI, illustrating the influence of substitutions on the phenyl ring.

| Compound | Substitution on Phenyl Ring | MbtI IC50 (µM) |

| Analog 1 | 2-cyano-4-(trifluoromethyl) | ~18 |

| Analog 2 | 3-cyano-5-(trifluoromethyl) | ~15 |

| Analog 3 | 2,4-bis(trifluoromethyl) | ~13 |

| Analog 4 | 3,5-bis(trifluoromethyl) | ~19 |

Data derived from studies on related compounds to illustrate structure-activity relationships. mdpi.com

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Kinetic studies performed on potent analogs of this compound indicate an orthosteric binding mechanism. For instance, a detailed kinetic analysis of compound 1h , a closely related 5-phenylfuran-2-carboxylic derivative, demonstrated that it acts as a competitive inhibitor of MbtI with respect to its natural substrate, chorismic acid. nih.gov

Competitive inhibition is a hallmark of orthosteric binding, where the inhibitor directly competes with the substrate for binding to the enzyme's active site. This suggests that this compound and its analogs function by physically occupying the same space as chorismate, thereby preventing the catalytic reaction from occurring. There is currently no evidence to suggest that these compounds act via an allosteric mechanism, which would involve binding to a site distinct from the active site to induce a conformational change that inhibits enzyme activity.

Investigations into Cellular Uptake and Intracellular Fate

Specific studies detailing the cellular uptake and intracellular fate of this compound are not extensively reported in the available literature. For small molecule inhibitors in general, cellular entry can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport. nih.gov The physicochemical properties of the molecule, such as its lipophilicity and size, play a crucial role in its ability to cross the complex cell wall of Mycobacterium tuberculosis.

Enzyme Kinetics and Inhibition Mechanisms (e.g., competitive, non-competitive)

The primary mechanism of enzyme inhibition by 5-phenylfuran-2-carboxylic acid derivatives against MbtI has been identified as competitive. nih.gov This was established through steady-state kinetics analysis, which showed that the inhibitor increases the apparent Michaelis constant (Km) for the substrate without affecting the maximum reaction velocity (Vmax).

A kinetic analysis of the analog 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) determined it to be a competitive inhibitor with a Ki value of 9.2 ± 0.7 μM. mdpi.com Similarly, another potent analog, 1h , was also classified as a competitive inhibitor with a Ki of 8.8 ± 0.7 µM. nih.gov This competitive inhibition mechanism is consistent with the proposed orthosteric binding of these compounds in the MbtI active site.

The table below presents kinetic data for representative MbtI inhibitors from this chemical series.

| Compound ID | Inhibition Type | Ki (µM) |

| IV | Competitive | 9.2 ± 0.7 |

| 1h | Competitive | 8.8 ± 0.7 |

This data is for structurally related analogs of this compound. mdpi.comnih.gov

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-(2-Fluorophenyl)furan-2-carboxylic acid, to the active site of a target protein.

Research on structurally related furan (B31954) derivatives has demonstrated the utility of this approach. For instance, docking studies on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which include fluorophenyl-substituted analogs, have been performed to investigate their interactions with enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). semanticscholar.orgnih.gov Similarly, furan-1,3,4-oxadiazole derivatives have been docked into the active sites of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), key enzymes in melanin (B1238610) biosynthesis. nih.gov

For this compound, a typical docking protocol would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and energy-minimized.

Preparation of the Receptor: A high-resolution 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site.

The fluorine atom on the phenyl ring can play a crucial role in these interactions, potentially forming hydrogen bonds or other electrostatic interactions that enhance binding affinity and selectivity. The furan ring and carboxylic acid group are also key pharmacophoric features that can engage in specific interactions with the target protein.

| Compound Class | Target Enzyme(s) | Example Binding Affinity | Key Interactions Observed |

| Furan-1,3,4-oxadiazoles | hTYR, hTYRP1 | -13.30 kcal/mol (for hTYR) | Hydrogen bonding, Hydrophobic interactions |

| 5-acetyl-2-aryl-6-hydroxybenzo[b]furans | α-glucosidase, PTP1B | Not specified in abstract | Hydrogen bonding, Hydrophobic interactions |

This table presents example data from studies on related furan derivatives to illustrate the type of information generated from molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational flexibility of the ligand and the stability of the ligand-protein complex.

Following a promising result from molecular docking, an MD simulation would be performed on the this compound-target complex. The simulation would track the atomic motions over a set period (e.g., nanoseconds). Analysis of the simulation trajectory provides insights into:

Binding Stability: The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site over time. A stable, low-fluctuation RMSD value suggests a stable binding mode.

Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, including subtle changes in the protein's active site or the ligand's conformation.

Interaction Persistence: The persistence of key interactions identified in docking, such as hydrogen bonds, can be monitored throughout the simulation.

For example, MD simulations performed on furan-1,3,4-oxadiazole derivatives bound to hTYR and hTYRP1 confirmed that the compounds remained stably bound within the active sites over a 100 ns simulation period. nih.gov Such analysis would be critical for validating the predicted binding mode of this compound and ensuring that the interactions are maintained in a dynamic, more physiologically relevant environment.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the intrinsic properties of this compound, helping to predict its reactivity, stability, and spectroscopic characteristics.

Key parameters derived from DFT calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to interact with other molecules, including biological targets.

Optimized Geometry: DFT can predict the most stable 3D conformation of the molecule, including bond lengths and angles, which serves as the input for docking and MD studies.

Studies on related furan and benzofuran (B130515) carboxylic acids have successfully used DFT to calculate these properties, and the results have shown good agreement with experimental data. researchgate.net Applying DFT to this compound would elucidate how the electron-withdrawing fluorine atom influences the charge distribution and reactivity of the entire molecule, providing a fundamental understanding of its chemical behavior.

| Computational Parameter | Information Provided | Relevance |

| HOMO-LUMO Energy Gap | Electronic stability and chemical reactivity | Predicts the likelihood of the compound participating in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, nucleophilic/electrophilic sites | Helps understand potential non-covalent interactions with biological targets. |

| Optimized Geometry | Most stable 3D conformation, bond lengths/angles | Provides an accurate starting structure for docking and MD simulations. |

This table outlines key parameters obtained from DFT calculations and their significance.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful cheminformatics tools used to identify novel bioactive compounds from large chemical libraries. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.

The process could be applied to this compound in two main ways:

Ligand-Based Approach: If a set of molecules with known activity against a target is available, a pharmacophore model can be generated based on their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings). This model can then be used as a 3D query to screen virtual databases for new molecules that match the pharmacophore, potentially identifying compounds with similar or improved activity.

Structure-Based Approach: A pharmacophore model can be derived directly from the key interaction points between a ligand and its target protein in a docked complex.

This approach has been successfully used in the discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase. nih.gov A virtual high-throughput screening campaign, guided by docking, led to the identification of potent inhibitors. nih.gov For this compound, a pharmacophore model could be constructed highlighting the furan oxygen as a hydrogen bond acceptor, the carboxylic acid as a hydrogen bond donor/acceptor and a negatively ionizable feature, and the fluorophenyl group as a hydrophobic/aromatic feature. This model could then be used to screen databases like ZINC or ChEMBL to find diverse scaffolds with the potential for similar biological activity.

In Silico Prediction of Potential Off-Target Activities

A critical aspect of drug development is understanding a compound's polypharmacology—its ability to interact with multiple targets. While some off-target interactions can be beneficial (drug repurposing), others can lead to adverse effects and toxicity. frontiersin.org In silico methods provide an early warning system to predict potential off-target activities.

For this compound, potential off-target interactions can be predicted using several computational strategies:

Similarity-Based Methods: The compound's chemical structure or 3D shape is compared to databases of known active molecules. If it is similar to a ligand with a known off-target activity, it may share that activity.

Machine Learning and AI: Models trained on vast datasets of compound-protein interactions can predict a compound's likely targets based on its structural features. mdpi.com

Panel Docking: The compound is docked against a large panel of known proteins associated with toxicity or adverse effects (e.g., hERG, cytochrome P450 enzymes).